

A Comprehensive Spectroscopic and Methodological Guide to a Sofosbuvir Degradation Impurity

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Compound of Interest		
Compound Name:	Sofosbuvir impurity I	
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Note on **Sofosbuvir Impurity I**: While a diastereoisomer of Sofosbuvir is commercially available as "**Sofosbuvir Impurity I**" (CAS 2164516-85-0), detailed public spectroscopic data for this specific compound is limited. This guide therefore focuses on a well-characterized acid degradation product of Sofosbuvir, for which extensive spectroscopic data and formation protocols are available in the scientific literature. This impurity is chemically identified as (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[1]

This technical guide provides a detailed overview of the spectroscopic data (¹H NMR, ¹³C NMR, and MS) and the experimental protocols for the analysis of this significant Sofosbuvir impurity. The information is intended for researchers, scientists, and professionals in drug development and quality control.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the acid degradation impurity of Sofosbuvir.

Table 1: Mass Spectrometry Data[1]



Parameter	Value
Molecular Formula	C16H18FN2O8P
Molecular Weight	416.08 g/mol
Ionization Mode	Positive
Observed m/z [M+H]+	417.0843

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.650	d	H-2 (pyrimidine ring)
5.483	d	H-1' (furanose ring)
1.291	d	Methyl protons (furanose ring)

Note: The paper by Pottabathini et al. (2016) mentions that in the proton NMR, the degradation product shows only one methyl (doublet) group, in contrast to the four methyl groups present in the parent Sofosbuvir molecule.[1]

Table 3: 13C NMR Spectroscopic Data

Specific chemical shift values for all carbons of the acid degradation impurity are not explicitly detailed in the referenced literature. However, the study confirms the structure through a combination of ¹³C NMR, HSQC, and HMBC experiments.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the forced degradation studies of Sofosbuvir.[1][2]

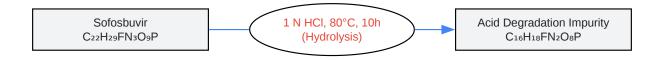
- 2.1. Generation of the Acid Degradation Impurity
- Procedure: 200 mg of Sofosbuvir is dissolved in 5 mL of 1 N hydrochloric acid (HCl). The solution is then refluxed at 80°C for 10 hours.[1][2]



- Neutralization and Isolation: After reflux, the degraded sample is neutralized with an ammonium bicarbonate solution. The resulting solution is lyophilized to obtain a crude solid sample. This crude product is then dissolved in a suitable mobile phase for purification.[2]
- 2.2. High-Resolution Mass Spectrometry (HRMS) Analysis
- Instrumentation: An Orbitrap mass spectrometer is utilized for analysis.[3]
- Ionization: Data is acquired in positive ionization mode.[3]
- Sample Preparation: The isolated impurity is dissolved in a suitable solvent, typically the mobile phase used for its purification, and infused into the mass spectrometer.
- 2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: A sufficient amount of the isolated and purified impurity is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]
- Experiments: A suite of NMR experiments is performed to confirm the structure, including ¹H NMR, ¹³C NMR, D₂O exchange, ¹⁹F NMR, ³¹P NMR, HSQC, and HMBC.[1]

Logical Relationship Diagram

The following diagram illustrates the chemical transformation of Sofosbuvir into its acid degradation impurity. This process involves the hydrolysis of the phosphoramidate and isopropyl ester moieties.



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Caption: Chemical transformation of Sofosbuvir to its acid degradation impurity.



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